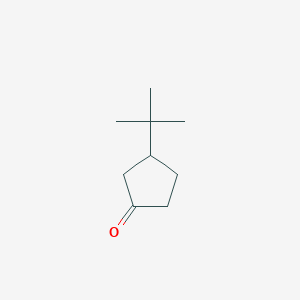

3-(Tert-butyl)cyclopentanone

Vue d'ensemble

Description

3-(Tert-butyl)cyclopentanone is a chemical compound that is part of a broader class of organic molecules known as cyclopentanones. These compounds are characterized by a five-membered ring structure with a ketone functional group. The tert-butyl group attached to the cyclopentanone ring increases the steric bulk of the molecule, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds related to 3-(Tert-butyl)cyclopentanone involves various strategies to introduce the tert-butyl group and to construct the cyclopentanone ring. For instance, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates is achieved by resolving methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, which is a closely related compound . Another approach involves the synthesis of optically active derivatives from readily available precursors, using key reactions such as Ti(II)-mediated intramolecular nucleophilic acyl substitution and FeCl3-mediated ring expansion .

Molecular Structure Analysis

The molecular structure and conformation of 3-(Tert-butyl)cyclopentanone derivatives can be complex due to the presence of the bulky tert-butyl group. For example, the molecular structure of 2,2-di-tert-butyl-1,3-diaza-2-silacyclopentane, a saturated five-membered-ring compound, was investigated using gas electron diffraction and quantum chemical methods, revealing a mixture of two conformers with different puckering degrees .

Chemical Reactions Analysis

The tert-butyl group in cyclopentanone derivatives can influence the chemical reactivity of these compounds. For example, tert-butyl 2,5-diaryl-3-oxopent-4-ynoates undergo π-cyclizations catalyzed by Ag(I) salts, leading to the formation of different products depending on the reaction conditions . Stereoselective conjugate addition reactions have also been reported, where the tert-butyl group plays a role in controlling the diastereoselectivity of the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Tert-butyl)cyclopentanone and its derivatives are influenced by the steric effects of the tert-butyl group. For instance, sterically congested cycloalkenes have been synthesized and characterized, with their reactivity and stability being affected by the degree of steric hindrance . The acidity and C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane, a related compound, have been experimentally determined, highlighting the impact of the tert-butyl group on these properties .

Applications De Recherche Scientifique

Chiral Auxiliaries in Biohydroxylation

3-(Tert-butyl)cyclopentanone derivatives play a crucial role as chiral auxiliaries in biohydroxylation processes. For instance, an enantiopure tert-butyl-substituted derivative was utilized for the first time in stereoselective hydroxylation, highlighting its importance in introducing hydroxyl groups onto unactivated carbon atoms in the cyclopentane ring using a fungus (Münzer et al., 2005).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the tert-butyl group, a common motif, is often incorporated into bioactive compounds. However, this incorporation sometimes results in unwanted property modulation, such as increased lipophilicity and decreased metabolic stability. This has led to comparative studies of various substituents as alternatives in the drug discovery process (Westphal et al., 2015).

Catalysis and Enantioselective Reactions

3-(Tert-butyl)cyclopentanone derivatives have been employed as effective hydrogen bond donor catalysts for enantioselective α-aminations of dicarbonyl compounds. These derivatives illustrate significant yields and enantioselectivity in various reactions, including cycloheptanone and 2-cyanocyclopentanone (Kumar et al., 2016).

Stereoselective Addition Reactions

Studies have shown the potential of (S)-4-(tert-butyldimethylsilyloxy)-2-cyclopentenone derivatives in stereoselective conjugate addition reactions. These reactions involve various alkyl groups and demonstrate significant diastereoselectivity (Yakura et al., 2000).

Metabolic Studies

3-(Tert-butyl)cyclopentanone derivatives have been subject to metabolic studies, such as the metabolism of 3-tert-butyl-4-hydroxyanisole, to understand the mechanisms of their biological effects. These studies have identified various metabolites, emphasizing the compound's capacity to be oxidized readily (Armstrong & Wattenberg, 1985).

Transfer Hydro-tert-Butylation

Research has demonstrated the function of cyclohexa-1,4-dienes with a tert-butyl group at C3 as isobutane equivalents in transfer hydro-tert-butylation processes. This novel method enables the incorporation of tertiary alkyl groups into carbon frameworks (Keess & Oestreich, 2017).

Cyclization Reactions

Detailed studies on the cyclization of α-aminated carbocyclic ketones with malonic dialdehyde tetramethyl acetal have led to the discovery of new compounds, showcasing the versatility of cyclopentanone derivatives in chemical synthesis. The results include products like 6,7-dihydro-2H-cyclo-penta[c]pyridazine-4-carbaldehyde and 3-hydroxy-2,2-di(1H-pyrazol-1-yl)cyclopentanone (Utkina et al., 2012).

Phosphine-Catalyzed Annulation Reactions

Phosphine-catalyzed [3+3] annulation reactions involving modified tert-butyl allylic carbonates and alkylidenemalononitriles have been developed, leading to the formation of cyclohexenes. The use of protic solvent is critical in these reactions, highlighting the compound's role in facilitating specific chemical transformations (Zheng & Lu, 2009).

Synthesis of Pharmaceutical Compounds

3-(Tert-butyl)cyclopentanone derivatives have been employed in the synthesis of important pharmaceutical compounds. For example, tert-butyl hydroperoxide mediated cycloaddition has been used for the synthesis of 3-arylsulfonylquinoline derivatives, a class of compounds with significant roles in pharmaceutical drugs (Zhang et al., 2016).

Safety And Hazards

Like many chemical compounds, 3-(Tert-butyl)cyclopentanone should be handled with care. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, or clothing . For more detailed safety information, please refer to the relevant literature .

Propriétés

IUPAC Name |

3-tert-butylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-9(2,3)7-4-5-8(10)6-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZLLBXTQLRISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311755 | |

| Record name | 3-(TERT-BUTYL)CYCLOPENTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tert-butyl)cyclopentanone | |

CAS RN |

5581-94-2 | |

| Record name | NSC245143 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(TERT-BUTYL)CYCLOPENTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

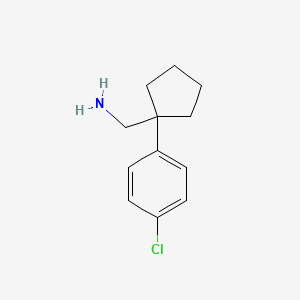

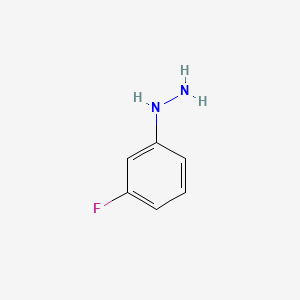

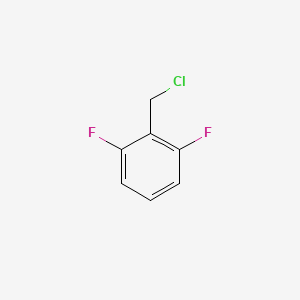

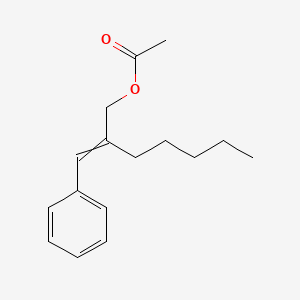

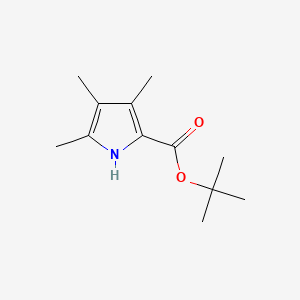

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.